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Compound of Interest

Compound Name: Aplaviroc

Cat. No.: B1665140

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the administration of
Aplaviroc (also known as AK602, ONO-4128, or GSK-873140), a CCR5 antagonist, in
humanized mouse models for the study of HIV-1 infection. The information is primarily derived
from the key study by Nakata et al. (2005) published in the Journal of Virology, which
represents one of the most detailed investigations of Aplaviroc in such a preclinical model. It is
important to note that the clinical development of Aplaviroc was discontinued in 2005 due to
concerns of liver toxicity. Therefore, the application of this compound is restricted to research
purposes.

Application Notes

Aplaviroc is a non-peptide, small-molecule antagonist of the C-C chemokine receptor 5
(CCR5), which is a primary co-receptor for the entry of R5-tropic HIV-1 into host cells. By
binding to CCR5, Aplaviroc allosterically inhibits the interaction between the viral envelope
glycoprotein gp120 and the co-receptor, thereby preventing viral fusion and entry.

Humanized mouse models, particularly those reconstituted with human immune cells, serve as
invaluable in vivo platforms for evaluating the efficacy of anti-HIV-1 therapeutics. The use of
NOD/SCID-based mice, such as the NOD/Shi-scid/yc(null) (NOG) mouse, engrafted with
human peripheral blood mononuclear cells (hu-PBMC-NOG), allows for the systemic infection
with HIV-1 and the subsequent assessment of antiviral agents.
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The study by Nakata et al. demonstrated that Aplaviroc potently suppresses the replication of
R5-tropic HIV-1 in hu-PBMC-NOG mice, leading to a significant reduction in plasma viral load
and preservation of human CD4+ T cells.[1][2] This model is characterized by the
hyperactivation of transplanted human PBMCs, which leads to high levels of CCR5 expression
and robust viral replication, making it a stringent model for testing the efficacy of entry inhibitors
like Aplaviroc.[1][2]

Experimental Protocols

The following protocols are based on the methodologies described by Nakata et al. (2005).

Generation of hu-PBMC-NOG Mice

e Mouse Strain: NOD/Shi-scid/yc(null) (NOG) mice. These mice lack mature T, B, and NK cells
and are deficient in cytokine signaling, making them highly receptive to human cell
engraftment.

e Human Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HIV-1-
seronegative donors using standard Ficoll-Paque density gradient centrifugation.

e Engraftment:
o NOG mice (typically 6-8 weeks old) are sublethally irradiated (e.g., 2.5 Gy).

o Within 24 hours of irradiation, each mouse is intraperitoneally injected with approximately
10 x 10”6 human PBMCs in a sterile phosphate-buffered saline (PBS) solution.

o Engraftment of human cells can be confirmed by flow cytometric analysis of peripheral
blood for the presence of human CD45+ cells, typically 2-3 weeks post-transplantation.

HIV-1 Infection of hu-PBMC-NOG Mice

e HIV-1 Strain: An R5-tropic HIV-1 strain, such as HIV-1JR-FL, is used for infection.
« Infection Protocol:

o Approximately 2-3 weeks after PBMC engraftment, mice are infected with HIV-1.
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o Each mouse is intraperitoneally inoculated with a standardized dose of the virus (e.g., 1 x
10”74 50% tissue culture infectious doses [TCID50]).

Aplaviroc Administration

e Drug Formulation: Aplaviroc is dissolved in a suitable vehicle, such as sterile saline.

¢ Administration Protocol:

o

Treatment with Aplaviroc is initiated one day after HIV-1 inoculation.

[¢]

Aplaviroc is administered subcutaneously once daily.

[¢]

The dosage used in the Nakata et al. study was 10 mg/kg of body weight per day.

[e]

A control group of mice should be treated with the vehicle (saline) only.

o

The treatment is continued for the duration of the experiment (e.g., 16 days).

Monitoring of Treatment Efficacy

o Plasma Viral Load: Blood samples are collected periodically (e.g., weekly) from the tail vein.
Plasma is separated, and the HIV-1 RNA copy number is quantified using a real-time PCR
assay.

e p24 Antigen Levels: Serum levels of HIV-1 p24 antigen can be measured using a
commercially available enzyme-linked immunosorbent assay (ELISA) kit.

e Human CD4+ and CD8+ T Cell Counts: The absolute numbers and percentages of human
CD4+ and CD8+ T cells in peripheral blood are determined by flow cytometry using
fluorescently labeled monoclonal antibodies against human CD4, CD8, and CDA45.

o Proviral DNA: At the end of the experiment, tissues such as the spleen can be harvested,
and the amount of HIV-1 proviral DNA can be quantified by PCR.

Data Presentation

The following tables summarize the quantitative data from the study by Nakata et al. (2005),
demonstrating the in vivo efficacy of Aplaviroc in hu-PBMC-NOG mice.
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Table 1: Effect of Aplaviroc on Plasma HIV-1 RNA Levels in hu-PBMC-NOG Mice at Day 16

Post-Infection

Mean Plasma HIV-1 RNA

Treatment Group Number of Mice (n) .
(copies/mL)

Saline (Control) 7 ~1.0 x 10”6

Aplaviroc (10 mg/kg/day) 8 1.27 x 10"3

Table 2: Effect of Aplaviroc on Serum HIV-1 p24 Antigen Levels in hu-PBMC-NOG Mice at
Day 16 Post-Infection

Mean Serum p24 Antigen

Treatment Group Number of Mice (n)
(pg/mL)
Saline (Control) 7 1.1 x 10”5
Aplaviroc (10 mg/kg/day) 8 Significantly suppressed

Table 3: Effect of Aplaviroc on Human CD4+/CD8+ T Cell Ratios in hu-PBMC-NOG Mice at
Day 16 Post-Infection

Treatment Group Number of Mice (n) Mean CD4+/CD8+ Ratio

Uninfected 7 ~1.0

Saline (Control) 7 0.1

Aplaviroc (10 mg/kg/day) 8 0.92
Visualizations

Signaling Pathway of Aplaviroc (CCR5 Antagonist)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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